Methyl 3-aminoisoxazole-5-carboxylate
Description
Significance in Organic Chemistry and Chemical Biology
The isoxazole (B147169) ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in the realm of chemical sciences. amadischem.comnih.gov Its aromatic nature, combined with the presence of two heteroatoms, results in a unique electronic distribution that influences its reactivity and interactions with biological targets. researchgate.net The isoxazole nucleus is a key component in numerous bioactive compounds and functional materials. amadischem.comorganic-chemistry.org Its structural rigidity and ability to participate in various chemical transformations make it an attractive starting point for the synthesis of diverse molecular architectures. researchgate.net In chemical biology, the isoxazole moiety is often incorporated into molecules to enhance their pharmacological profiles, including improved efficacy and reduced toxicity. amadischem.comnih.gov
Aminoisoxazole Carboxylates: Versatile Intermediates in Synthesis and Material Science
Aminoisoxazole carboxylates, as a class of compounds, are highly valued in synthetic methodologies. The presence of both an amino group and a carboxylate ester on the isoxazole ring provides two reactive centers for further chemical modifications. This bifunctionality allows for the construction of complex molecular frameworks through reactions such as amide bond formation, N-alkylation, and various coupling reactions. These compounds serve as crucial intermediates in the preparation of a wide array of substituted isoxazoles, which are explored for their potential as therapeutic agents and functional materials. bldpharm.com For instance, derivatives of aminoisoxazole carboxylic acids have been investigated as unnatural amino acids for incorporation into peptides, highlighting their utility in creating novel biomolecules. amadischem.com
The 3-Amino-5-carboxylate Substitution Pattern: Structural Specificity and Research Focus
Chemical and Physical Properties
Below is a table summarizing some of the key properties of Methyl 3-aminoisoxazole-5-carboxylate and a closely related compound, 3-Amino-5-methylisoxazole, for comparative purposes.
| Property | This compound | 3-Amino-5-methylisoxazole |
| CAS Number | 1629161-40-5 chemicalbook.comchemicalbook.com | 1072-67-9 sigmaaldrich.com |
| Molecular Formula | C5H6N2O3 chemicalbook.comchemicalbook.com | C4H6N2O sigmaaldrich.com |
| Molecular Weight | 142.11 g/mol chemicalbook.comchemicalbook.com | 98.10 g/mol sigmaaldrich.com |
| Form | Not explicitly stated | Solid sigmaaldrich.com |
| Melting Point | Not explicitly stated | 59-61 °C (lit.) sigmaaldrich.com |
Research Findings on Related Aminoisoxazole Carboxylates
Detailed research on the specific compound this compound is limited in publicly available literature. However, studies on closely related isomers and derivatives provide valuable insights into the chemistry of this class of compounds.
| Research Focus | Key Findings | Reference Compound(s) |
| Synthesis and Structure | The synthesis of a related compound, methyl 4-amino-3-methoxyisoxazole-5-carboxylate, has been achieved through the reduction of a nitro precursor. Its crystal structure reveals a nearly planar molecule. | Methyl 4-amino-3-methoxyisoxazole-5-carboxylate |
| Synthetic Methodologies | A method for the synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates has been developed, involving the reaction of thioxo-propanoates with hydroxylamine (B1172632). This demonstrates a viable route to aminoisoxazole carboxylates. | Methyl 5-amino-3-arylaminoisoxazole-4-carboxylates bldpharm.com |
| Application as Unnatural Amino Acids | 5-amino-3-methyl-isoxazole-4-carboxylic acid has been successfully used in solid-phase peptide synthesis, indicating the potential of aminoisoxazole carboxylates as building blocks for novel peptides. | 5-amino-3-methyl-isoxazole-4-carboxylic acid amadischem.com |
| Biological Activity | A library of substituted 3-aminoisoxazoles has been screened for antileishmanial activity, with several compounds showing promising results. This highlights the potential of the 3-aminoisoxazole (B106053) scaffold in drug discovery. | Substituted 3-aminoisoxazoles chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-amino-1,2-oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-9-5(8)3-2-4(6)7-10-3/h2H,1H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIUWQLRYRGHJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NO1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30572689 | |
| Record name | Methyl 3-amino-1,2-oxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203586-95-2 | |
| Record name | Methyl 3-amino-1,2-oxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-amino-1,2-oxazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactivity and Transformation Mechanisms of Methyl 3 Aminoisoxazole 5 Carboxylate
Reactions Involving the C-3 Amino Group
The amino group at the C-3 position of the isoxazole (B147169) ring is a key site for nucleophilic reactions and can influence the reactivity of the heterocyclic ring itself.
The amino group of Methyl 3-aminoisoxazole-5-carboxylate exhibits nucleophilic character, enabling it to react with electrophiles to form amides and ureas. The formation of amides can be achieved by reacting the amino group with acylating agents such as acyl chlorides or carboxylic acids activated with coupling agents. For instance, 5-methylisoxazole-3-carboxamide derivatives have been synthesized from 5-methylisoxazole-3-carbonyl chloride and various amines. researchgate.net This reactivity is fundamental in the synthesis of more complex molecules.
Similarly, the amino group can react with isocyanates or other carbamoylating agents to yield urea derivatives. The direct synthesis of amides from carboxylic acids using urea as a nitrogen source has been demonstrated, a method that can be applicable to heterocyclic amines like this compound. nih.gov
| Reaction Type | Reactant | Product | General Conditions |
|---|---|---|---|
| Amide Formation | Acyl Chloride (R-COCl) | N-(5-(methoxycarbonyl)isoxazol-3-yl)amide | Base (e.g., pyridine, triethylamine) |
| Amide Formation | Carboxylic Acid (R-COOH) | N-(5-(methoxycarbonyl)isoxazol-3-yl)amide | Coupling agent (e.g., DCC, EDC) |
| Urea Formation | Isocyanate (R-NCO) | N-((5-(methoxycarbonyl)isoxazol-3-yl)carbamoyl) derivative | Inert solvent |
The structural motif of 3-aminoisoxazole (B106053) is of significant interest in the design of peptidomimetics, which are compounds that mimic the structure and function of peptides. The amino and carboxylate groups of this compound and its derivatives provide handles for incorporation into peptide-like structures. For example, 5-amino-3-methyl-isoxazole-4-carboxylic acid has been utilized as an unnatural β-amino acid in solid-phase peptide synthesis to create α/β-mixed peptides. nih.govnih.gov This highlights the potential of aminoisoxazole derivatives to serve as scaffolds for creating novel therapeutic agents. nih.govnih.gov
The derivatization often involves the protection of the amino group, followed by coupling reactions. However, studies have shown that the amino group of 5-amino-3-methyl-isoxazole-4-carboxylic acid can be unreactive under typical Fmoc-protection conditions, allowing for direct coupling to the N-terminus of a peptide. nih.gov
The amino group at the C-3 position is an activating group, which can facilitate electrophilic aromatic substitution on the isoxazole ring. While isoxazoles are generally less reactive towards electrophilic substitution than other five-membered heterocycles like pyrroles and indoles, the presence of an electron-donating amino group can enhance the nucleophilicity of the ring. rsc.org Electrophilic substitution on the isoxazole ring typically occurs at the C-4 position. reddit.com The introduction of an exocyclic amino group at C-3 can direct electrophilic attack to other positions, such as C-2, in related heterocyclic systems like benzofurans. rsc.org This directing effect is crucial for the synthesis of specifically substituted isoxazole derivatives.
Reactions Involving the C-5 Methyl Ester Group
The methyl ester at the C-5 position is susceptible to reactions typical of carboxylic acid esters, providing another avenue for derivatization.
The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This transformation is a common step in the synthesis of more complex molecules where the carboxylic acid functionality is required for subsequent reactions, such as amide bond formation. For instance, the hydrolysis of ethyl-5-methylisoxazole-4-carboxylate has been achieved using 60% aqueous H2SO4. google.com Similarly, the hydrolysis of a related ethyl ester was performed using a 10% NaOH solution. nih.gov This reaction is fundamental for converting the ester into a more versatile carboxylic acid group. sigmaaldrich.com
| Reaction Condition | Reagent | Product | Typical Yield |
|---|---|---|---|
| Acidic | Aqueous H2SO4 | 3-Aminoisoxazole-5-carboxylic acid | High |
| Basic | Aqueous NaOH | Sodium 3-aminoisoxazole-5-carboxylate (followed by acidification) | Good to High |
Transesterification is a process where the methyl group of the ester is exchanged with another alkyl group from an alcohol. This reaction is typically catalyzed by an acid or a base. While specific examples for this compound are not prevalent in the provided search results, it is a standard reaction for methyl esters. The process involves reacting the methyl ester with an excess of another alcohol (R'-OH) in the presence of a catalyst. This allows for the synthesis of a variety of esters of 3-aminoisoxazole-5-carboxylic acid, which can be useful for modifying the solubility and other physicochemical properties of the molecule.
Reactions Leading to Amides, Hydrazides, and Other Carboxylic Acid Derivatives
The methyl ester group at the 5-position of this compound is a primary site for nucleophilic acyl substitution, allowing for its conversion into a variety of carboxylic acid derivatives, including amides and hydrazides. The low nucleophilicity of the 3-amino group, a consequence of electron delocalization into the isoxazole ring, often permits selective reactions at the ester functionality without the need for protecting the amino group.
The synthesis of amides from the corresponding isoxazole carboxylic acid can be achieved through coupling reactions. For instance, 5-methyl-3-phenylisoxazole-4-carboxylic acid has been successfully coupled with various aniline derivatives using activating agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). These reactions typically proceed under mild conditions, for example, at room temperature in a solvent like dichloromethane (DCM).
| Amine Reactant | Coupling Reagent | Catalyst | Solvent | Product |
| Aniline Derivatives | EDC | DMAP | DCM | 5-methyl-3-phenylisoxazole-4-carboxamide derivatives |
The formation of hydrazides is another important transformation of the ester group. The reaction of ethyl 5-methyl-3-isoxazole carboxylate with hydrazine hydrate, for example, readily proceeds to form 5-methyl-3-isoxazole carboxylic acid hydrazide. This reaction is typically carried out by treating the ester with an excess of hydrazine hydrate, often in a solvent like ethanol (B145695). The reaction can be exothermic and may require cooling to control the temperature.
| Ester Reactant | Reagent | Solvent | Product |
| Ethyl 5-methyl-3-isoxazole carboxylate | Hydrazine Hydrate | Ethanol | 5-methyl-3-isoxazole carboxylic acid hydrazide |
Reactivity of the Isoxazole Ring System
The isoxazole ring is an aromatic heterocycle, and its stability is a key feature of its chemistry. However, the N-O bond within the ring is inherently weak and represents a site of potential cleavage under specific reaction conditions, particularly in the presence of reducing agents or strong bases.
Ring-Opening and Rearrangement Reactions
The isoxazole ring can undergo cleavage, leading to the formation of various acyclic compounds. For instance, the isoxazole ring in the anti-inflammatory drug leflunomide, which is a 3-unsubstituted isoxazole, is susceptible to base-catalyzed ring opening. This reaction proceeds via an N-O bond cleavage. The presence of the 3-amino group in this compound is expected to influence the mechanism of such ring-opening reactions. It is also important to note that 3-aminoisoxazole itself can be thermally unstable and may decompose explosively upon heating, with a reported onset temperature of 186°C.
Photochemical rearrangements of isoxazoles have also been reported. For example, trisubstituted isoxazoles can undergo skeletal rearrangement upon exposure to UV light to form highly reactive ketenimines. This process involves the homolysis of the O-N bond, leading to an acyl azirine intermediate which then rearranges.
[3+2] Cycloaddition of the Isoxazole Ring as a Dipolarophile
The use of [3+2] cycloaddition reactions is a common and powerful method for the synthesis of the isoxazole ring itself. This typically involves the reaction of a nitrile oxide (a 1,3-dipole) with an alkene or alkyne (a dipolarophile). However, the participation of a pre-formed isoxazole ring as a dipolarophile in a [3+2] cycloaddition reaction is not a commonly observed mode of reactivity. The aromatic character of the isoxazole ring generally disfavors its participation in such reactions, as it would lead to a loss of aromaticity. The available literature focuses on the construction of the isoxazole ring via cycloaddition rather than its subsequent reaction as a dipolarophile.
Synthetic Utility and Applications of Methyl 3 Aminoisoxazole 5 Carboxylate in Advanced Chemical Research
Role as an Advanced Pharmaceutical Intermediate (API) and Building Block in Medicinal Chemistry
The isoxazole (B147169) ring is a privileged scaffold in medicinal chemistry, recognized for its diverse biological activities and its presence in numerous approved drugs. rsc.orgnih.gov Derivatives of isoxazole have been explored for antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. rsc.orgresearchgate.net While the broader class of isoxazoles is well-studied, the specific applications of Methyl 3-aminoisoxazole-5-carboxylate as a building block are not widely detailed in available scientific literature for certain scaffolds.
A review of the scientific literature did not yield specific examples of this compound being used as a precursor for the synthesis of Naphtho[1,2-e] ekb.egnih.govoxazines. The common and established methods for synthesizing these naphthoxazine derivatives typically involve a one-pot, three-component condensation reaction. researchgate.netresearchgate.net This reaction generally utilizes a naphthol (such as α-naphthol or β-naphthol), an aldehyde, and a primary amine, often facilitated by a catalyst. nih.govtandfonline.com
There is no specific information in the searched literature detailing the incorporation of this compound into quinolone or pyrimidine (B1678525) scaffolds. Both quinolones and pyrimidines are heterocyclic structures of immense pharmacological importance. eurekaselect.comresearchgate.net Synthetic strategies for these scaffolds are extensive; for instance, quinolones are core structures in many antibacterial drugs, and various methods, including metal-catalyzed and metal-free reactions, are employed for their synthesis. rsc.orgrsc.orgresearchgate.net Likewise, the pyrimidine scaffold, a fundamental unit of DNA and RNA, is a building block for numerous anticancer agents, and its synthesis is a major focus of medicinal chemistry. nih.govnih.govresearchgate.net However, a direct synthetic link using this compound for these scaffolds is not documented in the available research.
The scientific literature does not provide specific instances of this compound serving as a direct precursor for sulfonamide antibiotics or for the synthesis of other hydroxylamine (B1172632) compounds. The conventional and most common method for synthesizing sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. ekb.egnih.gov While heterocyclic amines can be used in this reaction, no examples featuring this specific isoxazole were found. ekb.eg Similarly, no methods were identified where this compound is used as a starting material to produce other hydroxylamines.
While specific studies focusing on the targeted pharmacological activities of this compound are not prominent in the reviewed literature, the 3-aminoisoxazole (B106053) moiety is a component in various bioactive compounds. researchgate.net The isoxazole ring system is a well-established pharmacophore known to impart a wide range of biological activities. rsc.orgresearchgate.netedu.krd Different derivatives of isoxazole have been synthesized and investigated for their potential as antimicrobial, anticancer, anti-inflammatory, analgesic, and anticonvulsant agents. researchgate.netnih.gov For example, various 5-phenylisoxazole-3-carboxylic acid derivatives have been synthesized and shown to act as potent xanthine (B1682287) oxidase inhibitors. nih.gov The bioactivity of isoxazole derivatives is highly dependent on the substitution pattern around the ring, which influences the molecule's ability to interact with biological targets. edu.krdnih.gov
Contributions to Peptidomimetic and Unnatural Amino Acid Synthesis
Unnatural amino acids are critical building blocks in modern drug discovery, used to create peptides and peptidomimetics with enhanced stability, novel conformations, and improved biological activity. thieme.denih.gov The incorporation of heterocyclic scaffolds, such as isoxazole, into peptide chains is a strategy to develop new classes of bioactive molecules. mdpi.com
A search of the scientific literature did not yield specific examples of this compound being incorporated into α/β-mixed peptides. However, research on a closely related isomer, 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), demonstrates the utility of the isoxazole-carboxylate scaffold in this field. nih.govmdpi.com
AMIA has been successfully used as a novel, unnatural β-amino acid in the solid-phase synthesis of α/β-mixed peptides. mdpi.com These hybrid peptides, which combine α- and β-amino acids, are promising as peptidomimetics because they can adopt unique secondary structures and often exhibit increased resistance to proteolytic degradation compared to natural peptides. mdpi.com In these studies, the 5-amino-3-methyl-isoxazole-4-carboxylic acid was coupled to resin-bound peptides, opening a pathway for creating new classes of potentially bioactive peptide hybrids. nih.govmdpi.com This work underscores the potential of isoxazole-based amino acids as valuable tools in peptidomimetic chemistry, even though the specific use of the 3-amino-5-carboxylate isomer has not been documented.
Mentioned Compounds
Table 2: List of Chemical Compounds
| Compound Name | CAS Number |
|---|---|
| This compound | 203586-95-2 |
| 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) | Not specified in sources |
| α-naphthol | 90-15-3 |
| β-naphthol | 135-19-3 |
| Hexane-2,5-dione | 110-13-4 |
| Acetic acid | 64-19-7 |
Solid-Phase Peptide Synthesis Methodologies Utilizing Isoxazole-Based Amino Acids
The incorporation of non-proteinogenic amino acids into peptide chains is a key strategy in modern drug discovery, offering a route to novel peptidomimetics with enhanced therapeutic properties. Isoxazole-based amino acids, derived from precursors like this compound, serve as valuable building blocks in solid-phase peptide synthesis (SPPS) for creating peptides with unique structural and biological characteristics.
Researchers have successfully integrated isoxazole derivatives into peptide backbones using both classical and ultrasonically agitated solid-phase synthesis techniques. For instance, 5-amino-3-methyl-isoxazole-4-carboxylic acid has been demonstrated as a viable unnatural β-amino acid for inclusion in α/β-mixed peptides. This particular isoxazole derivative, featuring both an amino and a carboxylic group, can be effectively coupled to a resin-bound peptide. The compatibility of Fmoc-protected isoxazole-containing amino acids with standard SPPS protocols has also been established, allowing for their seamless integration into automated synthesis workflows.
The use of these isoxazole-based amino acids in SPPS has been shown to be compatible with common coupling reagents such as TBTU/HOBt/DIPEA, and the resulting peptides can be cleaved from the resin without significant degradation of the isoxazole ring. This robustness allows for the synthesis and isolation of isoxazole-containing peptidomimetics through conventional methods, opening avenues for the exploration of new classes of bioactive peptides. The inclusion of the isoxazole moiety can impart desirable properties to the resulting peptides, such as increased metabolic stability and unique conformational constraints, which are advantageous for therapeutic applications.
| Parameter | Description | Relevance in SPPS |
| Unnatural Amino Acid | 5-amino-3-methyl-isoxazole-4-carboxylic acid | Serves as a non-proteinogenic building block for creating novel peptide structures. |
| Synthesis Method | Solid-Phase Peptide Synthesis (SPPS) | Enables the efficient and automated synthesis of peptides containing isoxazole moieties. |
| Coupling Reagents | TBTU/HOBt/DIPEA | Standard reagents used in SPPS are compatible with isoxazole-based amino acids. |
| Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) | Allows for the protection of the amino group during peptide synthesis. |
| Peptide Type | α/β-mixed peptides | The incorporation of β-amino acids like the isoxazole derivative can create unique peptide secondary structures. |
Applications in Agrochemical and Industrial Research
The isoxazole scaffold, accessible from starting materials such as this compound, is a key structural motif in the development of a variety of agrochemicals. The unique chemical properties of the isoxazole ring contribute to the biological activity of these compounds, leading to their use as insecticides, fungicides, and plant growth regulators.
Precursor for Insecticides and Fungicides
Isoxazole derivatives have been extensively investigated for their potent insecticidal and fungicidal properties. The isoxazole ring system serves as a versatile pharmacophore that can be readily functionalized to optimize activity against specific pests and pathogens. For example, a series of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides, synthesized from a related isoxazole precursor, have demonstrated notable insecticidal activity. nih.gov These compounds act by targeting vital biological pathways in insects, leading to their disruption and eventual mortality.
In the realm of fungicides, isoxazole-containing compounds have been developed to combat a wide range of plant pathogenic fungi. These derivatives can function as succinate (B1194679) dehydrogenase inhibitors (SDHIs), which disrupt the mitochondrial respiration in fungi, thereby inhibiting their growth and proliferation. The flexibility in modifying the substituents on the isoxazole ring allows for the fine-tuning of the fungicidal spectrum and efficacy. Patents describe the use of various isoxazole derivatives in fungicidal compositions, highlighting their importance in crop protection. google.com
| Agrochemical Class | Target Organism | Mode of Action (Example) |
| Insecticides | Various insect pests | Disruption of vital biological pathways |
| Fungicides | Plant pathogenic fungi | Succinate Dehydrogenase Inhibition (SDHI) |
Development of Plant-Growth-Regulating Agents
Beyond pest and disease control, isoxazole derivatives have also shown promise as plant growth regulators. Certain isoxazole compounds can influence plant physiological processes, leading to enhanced growth and development. For instance, 3-hydroxy-5-methyl-isoxazole has been shown to promote root development and increase the physiological activity of roots in rice seedlings. jircas.go.jp This stimulation of root growth can lead to improved nutrient and water uptake, resulting in more vigorous and resilient plants.
| Effect | Observed Outcome | Potential Benefit |
| Root Growth Promotion | Increased root development and physiological activity | Enhanced nutrient and water uptake |
| Stress Tolerance | Reduced damage from overhead flooding | Improved crop resilience and yield stability |
Advanced Spectroscopic and Structural Elucidation of Methyl 3 Aminoisoxazole 5 Carboxylate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation Analysis
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, revealing unique information about the local chemical environment of nuclei. nih.gov For heterocyclic systems, a combination of one-dimensional and multi-dimensional NMR experiments is often required to resolve structural ambiguities that can arise from the presence of nitrogen atoms within the ring. nih.gov
The ¹H NMR spectrum of Methyl 3-aminoisoxazole-5-carboxylate is expected to be relatively simple, displaying distinct singlets for each type of proton due to the absence of adjacent protons for spin-spin coupling.
Ester Methyl Protons (-COOCH₃): A sharp singlet is anticipated for the three protons of the methyl ester group. In a similar compound, methyl 5-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylate, this signal appears at approximately δ 3.85 ppm. beilstein-journals.org For the title compound, this signal would likely be in the range of δ 3.90 - 4.00 ppm.
Isoxazole (B147169) Ring Proton (H-4): The single proton attached to the C-4 position of the isoxazole ring will appear as a singlet. In related isoxazole structures, this proton typically resonates in a downfield region, estimated to be between δ 6.40 and 6.60 ppm. sciarena.com
Amino Protons (-NH₂): The two protons of the primary amino group at the C-3 position are expected to produce a broad singlet. The chemical shift of these protons is highly variable and depends on factors like solvent, concentration, and temperature. A broad signal around δ 4.0 - 5.0 ppm can be expected, which would exchange upon the addition of D₂O. In the closely related methyl 4-amino-3-methoxyisoxazole-5-carboxylate, the amino protons appear as a broad singlet at δ 4.15 ppm. nih.gov
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -COOCH ₃ | 3.95 | Singlet (s) |
| Isoxazole H -4 | 6.50 | Singlet (s) |
The ¹³C NMR spectrum provides essential information about the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom. For this compound, five distinct signals are expected.
Isoxazole Ring Carbons (C-3, C-4, C-5): These carbons have characteristic chemical shifts. The C-3 carbon, bonded to the amino group, and the C-5 carbon, attached to the carboxylate group, are expected to be significantly deshielded, appearing far downfield. In contrast, the C-4 carbon, a methine carbon, will be found further upfield. For comparison, in a derivative, the isoxazole ring carbons C-3, C-4, and C-5 were observed at δ 150.2, 108.3, and 179.5 ppm, respectively. beilstein-journals.org
Ester Carbons (-COOCH₃): The carbonyl carbon of the ester group will resonate at a very low field, typically around δ 158-162 ppm, while the methyl carbon will be observed at a much higher field, around δ 52-54 ppm. nih.gov
Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between the methine (C-4) and methyl (-OCH₃) carbons from the quaternary carbons (C-3, C-5, and -COO-).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -COOC H₃ | 53.0 |
| C -4 | 98.0 |
| -C OOCH₃ | 160.0 |
| C -5 | 165.0 |
| C -3 | 170.0 |
Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignment by establishing correlations between nuclei. nih.gov
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. For this compound, no cross-peaks would be expected in the COSY spectrum, as all proton groups are isolated and appear as singlets.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map direct, one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signal at δ ~6.50 ppm to the C-4 carbon at δ ~98.0 ppm, and the methyl proton signal at δ ~3.95 ppm to the methyl carbon at δ ~53.0 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful technique for distinguishing between isomers of substituted heterocycles. nih.gov It reveals long-range (typically 2-3 bond) correlations between protons and carbons. For this compound, the following key correlations would confirm the substitution pattern:
The methyl ester protons (-COOCH₃) would show a ³J correlation to the C-5 carbon of the isoxazole ring and a ²J correlation to the ester carbonyl carbon.
The H-4 proton would show ²J correlations to the adjacent quaternary carbons, C-3 and C-5. This is a critical correlation for confirming the position of the substituents.
The amino protons (-NH₂) would be expected to show a ²J correlation to C-3.
Table 3: Key Predicted HMBC Correlations for Structural Confirmation
| Proton (¹H) | Correlating Carbon (¹³C) |
|---|---|
| -COOCH ₃ (δ ~3.95) | C -5, -C OOCH₃ |
| H -4 (δ ~6.50) | C -3, C -5 |
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is a vital analytical tool used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. fu-berlin.de
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules. It typically generates protonated molecular ions [M+H]⁺ or other adducts with minimal fragmentation in the source. unito.itrsc.org This allows for the precise determination of the molecular weight. For this compound (C₅H₆N₂O₃, MW = 142.11 g/mol ), ESI-MS in positive ion mode would be expected to show a strong signal for the protonated molecule. The formation of sodium adducts [M+Na]⁺ is also common. nih.gov
Table 4: Expected Molecular Ions in ESI-MS
| Ion | Chemical Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | [C₅H₇N₂O₃]⁺ | 143.0451 |
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a fingerprint that is characteristic of the molecule's structure. unito.it The fragmentation of protonated amino acids often involves the loss of small neutral molecules like H₂O and CO. unito.it The fragmentation of isoxazole rings is often initiated by the cleavage of the weak N-O bond. mdpi.com
For the [M+H]⁺ ion of this compound (m/z 143.0), a plausible fragmentation pathway could involve:
Loss of Methanol: A common fragmentation for methyl esters, leading to the loss of CH₃OH (32 Da) to yield an acylium ion at m/z 111.0.
Decarboxylation: Loss of the methoxycarbonyl group radical (•COOCH₃, 59 Da), though less common as a primary step for [M+H]⁺.
Ring Cleavage: Following protonation, the isoxazole ring can open. A characteristic fragmentation of deprotonated heterocyclic amino acids involves cleavage of the ring itself. unito.it For the protonated species, a key fragmentation pathway would likely involve the initial loss of CO (28 Da), followed by further rearrangements and fragmentation of the resulting open-chain ion.
The analysis of these fragmentation patterns is crucial for distinguishing between isomers, as different substitution patterns would lead to different stabilities of fragment ions and thus distinct MS/MS spectra. nih.gov
Table 5: Plausible Fragment Ions in MS/MS of [M+H]⁺ (m/z 143.0)
| Fragment m/z | Proposed Neutral Loss | Proposed Fragment Structure |
|---|---|---|
| 111.0 | CH₃OH | Isoxazole-5-carbonyl cation |
| 99.0 | CO₂ | Ion from decarboxylation of the ring-opened form |
| 84.0 | CO + HCN | Fragment from ring cleavage |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy and confidence. By measuring the mass-to-charge ratio (m/z) to a very high degree of precision (typically within 5 ppm), HRMS allows for the calculation of a unique elemental formula, distinguishing it from other compounds with the same nominal mass.
For the target compound, This compound (C₅H₆N₂O₃) , the theoretical monoisotopic mass is 142.03784 Da . Experimental determination via HRMS would be expected to yield a value extremely close to this theoretical mass, confirming the compound's elemental composition.
In a study on a related derivative, methyl 4-amino-3-methoxyisoxazole-5-carboxylate , HRMS was used to confirm its successful synthesis. tcichemicals.com The analysis, utilizing electrospray ionization (ESI+), detected the sodium adduct of the molecule. The experimentally observed m/z value was compared with the theoretically calculated value, showing a very small mass error, which is characteristic of HRMS measurements and provides strong evidence for the assigned structure. tcichemicals.com
Table 1: Representative HRMS Data for an Isoxazole Derivative
| Compound | Ionization Mode | Formula | Calculated m/z [M+Na]⁺ | Found m/z [M+Na]⁺ | Source |
|---|---|---|---|---|---|
| Methyl 4-amino-3-methoxyisoxazole-5-carboxylate | ESI⁺ | C₆H₈N₂O₄Na | 195.0382 | 195.0373 | tcichemicals.com |
This level of accuracy is crucial for differentiating between isomers and confirming the identity of newly synthesized compounds in the isoxazole family. sigmaaldrich.comchemscene.com
Chromatographic Methods for Purity Assessment and Mixture Separation
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) and its coupling with mass spectrometry (LC-MS) are powerful methods widely used for the analysis of isoxazole derivatives.
HPLC separates compounds based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). The purity of a sample can be determined by the presence of a single major peak in the resulting chromatogram.
For instance, the analysis of peptide derivatives incorporating the closely related 5-amino-3-methyl-isoxazole-4-carboxylic acid utilized reverse-phase HPLC for product characterization and purity assessment. googleapis.com The separation was achieved using a C18 column and a gradient elution with water and acetonitrile (B52724), both containing 0.1% formic acid, with UV detection at 210 nm. googleapis.com Similarly, a method for analyzing methyl 5-methylisoxazole-3-carboxylate employed a reverse-phase column with a mobile phase of acetonitrile, water, and an acid modifier. evitachem.com These examples highlight typical conditions that can be adapted for the purity analysis of this compound.
Table 2: Example HPLC Conditions for Analysis of Isoxazole Derivatives
| Analyte Type | Column | Mobile Phase | Detection | Source |
|---|---|---|---|---|
| Peptides with 5-amino-3-methyl-isoxazole-4-carboxylic acid | XB-C18 (100 x 2.1 mm, 3.6 µm) | A: H₂O + 0.1% HCOOHB: MeCN + 0.1% HCOOH | UV at 210 nm | googleapis.com |
| Methyl 5-methylisoxazole-3-carboxylate | Newcrom R1 | Acetonitrile (MeCN), Water, Phosphoric Acid | Not specified | evitachem.com |
LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This hyphenated technique is particularly powerful for identifying and quantifying compounds in complex mixtures, as it provides both retention time and mass-to-charge ratio information for each analyte.
In the characterization of peptides containing 5-amino-3-methyl-isoxazole-4-carboxylic acid , LC-MS analysis was critical. The method used an XB-C18 column with a formic acid-modified water/acetonitrile mobile phase gradient. googleapis.com The total ion current chromatogram revealed the retention times of the components, while the mass spectra for each peak confirmed the molecular weight of the target peptides, such as the protonated molecule [M+H]⁺. googleapis.com The use of tandem mass spectrometry (LC-MS/MS) can further provide structural information through fragmentation analysis. Such a setup would be highly effective for the analysis of this compound, allowing for both its separation from any impurities and its unambiguous identification.
Table 3: Example LC-MS Parameters for an Isoxazole Derivative
| Parameter | Condition | Source |
|---|---|---|
| Compound | Peptides with 5-amino-3-methyl-isoxazole-4-carboxylic acid | googleapis.com |
| Column | XB-C18 (100 x 2.1 mm, 3.6 µm) | googleapis.com |
| Mobile Phase | A: H₂O + 0.1% HCOOH, B: MeCN + 0.1% HCOOH | googleapis.com |
| Flow Rate | 0.2 mL/min | googleapis.com |
| Gradient | 0 to 40% B in 20 min | googleapis.com |
| Ionization | ESI⁺ (Implied from [M+H]⁺ detection) | googleapis.com |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be constructed.
While specific crystallographic data for this compound is not available, the crystal structure of the closely related derivative, methyl 4-amino-3-methoxyisoxazole-5-carboxylate , has been determined. tcichemicals.com The study revealed that the molecule is nearly planar, a conformation stabilized by an intramolecular hydrogen bond between the amino group and an ester oxygen atom. tcichemicals.com In the crystal lattice, molecules are linked into chains by intermolecular hydrogen bonds. tcichemicals.com This type of detailed structural information is invaluable for understanding the solid-state properties and intermolecular forces governing the compound. The successful structure determination for this and other isoxazole derivatives demonstrates the utility of this technique for the definitive characterization of the title compound, should suitable crystals be obtained. sigmaaldrich.com
Table 4: Single-Crystal X-ray Diffraction Data for Methyl 4-amino-3-methoxyisoxazole-5-carboxylate
| Parameter | Value | Source |
|---|---|---|
| Chemical Formula | C₆H₈N₂O₄ | tcichemicals.com |
| Crystal System | Monoclinic | tcichemicals.com |
| Space Group | P2₁/c | tcichemicals.com |
| Key Structural Feature | Almost planar molecule (r.m.s. deviation = 0.029 Å) | tcichemicals.com |
| Key Interaction | Intramolecular N—H⋯O hydrogen bond | tcichemicals.com |
| Supramolecular Structure | Chains linked by intermolecular N—H⋯O hydrogen bonds | tcichemicals.com |
Computational Chemistry and Mechanistic Investigations of Methyl 3 Aminoisoxazole 5 Carboxylate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic distribution and energetic landscape of a molecule, which in turn dictate its stability and reactivity.
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules due to its favorable balance of accuracy and computational cost. nih.gov For methyl 3-aminoisoxazole-5-carboxylate and related isoxazoles, DFT is employed to predict key ground-state properties.
The process begins with geometry optimization, where DFT calculations are used to find the lowest energy arrangement of atoms, corresponding to the molecule's most stable three-dimensional structure. nih.gov For instance, a computational study on 3-aminoisoxazole (B106053) involved a preliminary scan of its potential energy surface at the revDSD level of theory to identify the most stable orientation of the amino group relative to the isoxazole (B147169) ring. nih.gov Such studies have revealed that while the isoxazole ring is planar, the hydrogen atoms of the amino group often lie out of this plane. nih.gov A related derivative, methyl 4-amino-3-methoxyisoxazole-5-carboxylate, was found to be almost planar in its crystal structure, a conformation supported by an intramolecular hydrogen bond. researchgate.net
A critical aspect of DFT studies is the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. nih.govresearchgate.net The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. nih.govnih.gov A smaller energy gap suggests the molecule is more easily excited and thus more reactive. nih.gov For example, in a study of chiral benzimidazoles, the HOMO-LUMO energy gaps were calculated to be around 5.51 eV. nih.gov These calculations help rationalize the electronic properties and reactivity of the isoxazole scaffold. nih.gov
| DFT Application | Description | Reference |
| Geometry Optimization | Determines the minimum energy structure (most stable conformation) of the molecule. For 3-aminoisoxazole, this involves finding the optimal orientation of the amino group. | nih.govnih.gov |
| Frontier Molecular Orbitals (FMOs) | Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. | nih.govresearchgate.net |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO, which serves as an indicator of chemical reactivity and kinetic stability. | nih.govnih.gov |
| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, identifying regions prone to electrophilic and nucleophilic attack. | nih.gov |
For situations demanding higher accuracy, particularly for spectroscopic properties or complex electronic phenomena, more computationally intensive ab initio methods are utilized. These include Hartree-Fock and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP) and coupled-cluster (CC) theory. mdpi.comnih.gov
Coupled-cluster theory, especially with single, double, and perturbative triple excitations (CCSD(T)), is often considered the "gold standard" in quantum chemistry for its ability to produce highly accurate results for small to medium-sized molecules. nih.gov In a detailed spectroscopic investigation of 3-aminoisoxazole, a key precursor to ribonucleotides, researchers employed high-level composite schemes rooted in coupled-cluster techniques to refine the molecular structure and predict spectroscopic parameters with great precision. nih.govmdpi.com The equilibrium rotational constants, for instance, are derived from the equilibrium geometry and then adjusted with vibrational corrections to yield the ground-state rotational constants needed for spectral simulation. nih.gov
The accuracy of these high-level calculations was confirmed by comparing the computed spectroscopic constants with experimental data obtained from Fourier-transform microwave spectroscopy. nih.govmdpi.com The average relative difference for rotational constants was found to be about 0.1%, demonstrating the reliability of the theoretical approach. mdpi.com Such accurate calculations are crucial for guiding laboratory spectroscopic searches and potential astronomical detection of prebiotic molecules like 3-aminoisoxazole. nih.gov
| Parameter | Computational Value (junChS/revDSD) | Experimental Value | Reference |
| Rotational Constant A (MHz) | 9548.9 | 9557.49504 | mdpi.com |
| Rotational Constant B (MHz) | 3583.5 | 3581.04263 | mdpi.com |
| Rotational Constant C (MHz) | 2631.5 | 2627.42629 | mdpi.com |
Reaction Mechanism Elucidation
Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediates, and characterizing the high-energy transition states that connect them.
The synthesis of the isoxazole ring often proceeds through a 1,3-dipolar cycloaddition reaction. rsc.org Elucidating the mechanism of such a key step requires locating the corresponding transition state on the potential energy surface. Transition state analysis provides the activation energy barrier, which determines the reaction rate, and reveals the geometry of the molecule as it transforms from reactant to product.
For example, the synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates involves the reaction of an intermediate with hydroxylamine (B1172632), where the nucleophilic oximino group attacks a cyano functionality to form the isoxazole ring. researchgate.net A computational study of this cyclization step would involve calculating the structures and energies of the reactants, the transition state, and the product. This would clarify the regioselectivity of the reaction and the energetic feasibility of the proposed mechanism. While direct studies on this compound are not prevalent, the principles are well-established. Computational methods have been used to find the transition state for the inversion motion of the –NH2 group in 3-aminoisoxazole, confirming the presence of a planar transition state separating two equivalent energy minima. nih.gov
Most chemical reactions occur in a solvent, which can significantly influence reaction rates and equilibria. Computational models, such as Polarizable Continuum Models (PCM), are used to simulate the effect of a solvent by representing it as a continuous medium with a specific dielectric constant. These calculations can provide a more accurate picture of the reaction energy profile in solution. Syntheses of isoxazole derivatives utilize a range of solvents, including ethanol (B145695), acetic acid/water mixtures, and dichloromethane, and the choice of solvent can be critical for reaction success. nih.govnih.gov
Furthermore, many synthetic routes employ catalysts to accelerate reactions. rsc.orgnih.gov DFT calculations can elucidate the role of a catalyst by modeling its interaction with the reactants and intermediates. This involves mapping the energy profile of the catalyzed reaction, which typically proceeds through a lower activation barrier compared to the uncatalyzed pathway. For instance, the reduction of a nitro group to an amine in an isoxazole precursor is achieved using iron powder in acetic acid, and the synthesis of other derivatives may use reagents like potassium hydroxide (B78521) or triflic anhydride (B1165640). nih.govnih.gov Computational studies can model these processes to understand how the catalyst or reagent participates in bond-making and bond-breaking steps, thereby optimizing the reaction conditions.
Quantitative Structure-Activity Relationship (QSAR) Studies on Isoxazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For isoxazole derivatives, which exhibit a wide range of pharmacological activities, QSAR studies are vital for rational drug design. rsc.orgnih.gov
A 3D-QSAR study involves building a statistical model that relates the biological activity of compounds to their 3D properties, such as steric and electrostatic fields. nih.gov Common 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov In a study on isoxazole derivatives as farnesoid X receptor (FXR) agonists, robust CoMFA and CoMSIA models were developed. nih.gov These models showed strong predictive power, as indicated by their statistical parameters. nih.gov
The resulting 3D contour maps from CoMFA and CoMSIA analyses highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. For example, the models for FXR agonists indicated that the hydrogen bond donor field contributed significantly (30.3%) to the molecular activity. nih.gov Such insights are invaluable for guiding the synthesis of new, more potent derivatives. Similar QSAR studies have been successfully applied to develop models for the anti-inflammatory activity of other isoxazole series, demonstrating a strong correlation between predicted and experimentally observed activities. nih.govresearchgate.net
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (External validation) | Reference |
| CoMFA | 0.664 | 0.960 | 0.872 | nih.gov |
| CoMSIA | 0.706 | 0.969 | 0.866 | nih.gov |
Prediction of Biological Activities Based on Molecular Descriptors
Molecular descriptors are numerical values that characterize the properties of a molecule. Through Quantitative Structure-Activity Relationship (QSAR) studies, these descriptors can be correlated with the biological activities of a series of compounds to predict the activity of new or untested molecules. For isoxazole derivatives, including structures related to this compound, QSAR studies have been instrumental in predicting their herbicidal, antifungal, anticancer, and other therapeutic activities. googleapis.com
The predictive power of these models relies on the careful selection of molecular descriptors that can be categorized as follows:
Topological descriptors: These describe the connectivity of atoms in a molecule.
Geometrical descriptors: These relate to the three-dimensional arrangement of the atoms.
Electronic descriptors: These quantify the electronic properties of the molecule, such as charge distribution and orbital energies.
Physicochemical descriptors: These include properties like lipophilicity (logP) and molar refractivity.
In the context of isoxazole-containing compounds, studies have frequently employed 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). googleapis.com These methods build a statistical model correlating the 3D steric and electrostatic fields of a set of molecules with their known biological activities. The resulting models can then be used to predict the activity of new compounds, such as derivatives of this compound. For instance, research on isoxazole carboxamide derivatives has shown that CoMFA and CoMSIA models can possess good predictive ability for herbicidal activity. googleapis.com Similarly, these models have been successfully applied to predict the antifungal, anticancer, and MAO-B inhibitory activities of other isoxazole derivatives.
Table 1: Molecular Descriptors and Their Significance in Predicting Biological Activity
| Descriptor Category | Example Descriptors | Significance in Biological Activity Prediction |
| Topological | Wiener index, Kier & Hall indices | Describes molecular size, shape, and branching, which can influence binding affinity. |
| Geometrical | Molecular surface area, volume | Relates to the steric fit of the molecule within a receptor's active site. |
| Electronic | Dipole moment, HOMO/LUMO energies | Influences electrostatic interactions, reactivity, and the ability to form hydrogen bonds. |
| Physicochemical | LogP, Molar refractivity | Pertains to the molecule's solubility, permeability, and overall interaction potential. |
Ligand-Receptor Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), such as a protein or enzyme. This method is crucial for understanding the binding mode of a potential drug or herbicide and for guiding the design of more potent and selective compounds.
For isoxazole derivatives, molecular docking studies have been widely used to investigate their interactions with various biological targets. googleapis.com The general workflow for such a study involves:
Preparation of the Receptor: The three-dimensional structure of the target protein is often obtained from the Protein Data Bank (PDB). This structure is then prepared by adding hydrogen atoms, removing water molecules, and performing energy minimization to ensure a realistic conformation.
Preparation of the Ligand: The 3D structure of the ligand, in this case, this compound or its derivatives, is built and its energy is minimized.
Docking Simulation: A docking algorithm is used to explore the possible binding poses of the ligand within the active site of the receptor. The poses are then scored based on a scoring function that estimates the binding affinity.
Analysis of Results: The top-scoring poses are analyzed to understand the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the receptor.
For example, in the study of isoxazole derivatives as herbicides, molecular docking has been used to explore their binding with enzymes like acetolactate synthase (ALS) and protoporphyrinogen (B1215707) oxidase (PPO). googleapis.com These studies have revealed that the isoxazole ring often plays a critical role in the binding interaction. googleapis.com Similarly, docking studies have shed light on the interactions of isoxazole derivatives with targets such as lanosterol (B1674476) 14α-demethylase (for antifungal activity), epidermal growth factor receptor (EGFR) (for anticancer activity), monoamine oxidase B (MAO-B), DNA gyrase, and cyclooxygenase-2 (COX-2). These investigations consistently highlight the importance of the isoxazole moiety and various substituents in forming key interactions with the amino acid residues in the active site of the respective enzymes.
Table 2: Common Biological Targets for Isoxazole Derivatives in Docking Studies
| Biological Target | Associated Activity | Key Interaction Moieties |
| Acetolactate Synthase (ALS) | Herbicidal | Isoxazole ring, amide group, phenyl ring substituents googleapis.com |
| Protoporphyrinogen Oxidase (PPO) | Herbicidal | Isoxazole ring and other structural features. |
| Lanosterol 14α-demethylase | Antifungal | Isoxazole ring, phenyl ring substituents |
| Epidermal Growth Factor Receptor (EGFR) | Anticancer | Isoxazole ring, phenyl ring substituents |
| Monoamine Oxidase B (MAO-B) | Neuroprotective | Isoxazole ring, phenyl ring substituents |
| DNA Gyrase | Antimicrobial | Isoxazole ring, phenyl ring substituents, Schiff base moiety |
| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | Isoxazole ring, phenyl ring substituents |
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
The synthesis of isoxazoles, including derivatives like Methyl 3-aminoisoxazole-5-carboxylate, is undergoing a transformation toward greener and more efficient methodologies. Traditional synthesis often involves multiple steps, harsh conditions, or the use of toxic reagents and metal catalysts, which present environmental and economic challenges. rsc.org Emerging research focuses on overcoming these limitations.
A significant trend is the adoption of green chemistry principles. This includes the use of water as a solvent, which provides an environmentally friendly medium for reactions like the [3+2] cycloaddition of nitrile oxides with β-ketoesters. nih.gov Ultrasound-assisted synthesis is another promising green technique, offering reduced reaction times, lower energy consumption, and improved yields for isoxazole (B147169) derivatives. organic-chemistry.org The use of agro-waste, such as water extract of orange fruit peel ash (WEOFPA), as a natural, inexpensive, and benign catalyst represents a highly sustainable approach to isoxazole synthesis. mdpi.com
Furthermore, one-pot, multi-component reactions (MCRs) are gaining traction for their efficiency and atom economy. mdpi.com These methods combine several reaction steps into a single procedure, minimizing waste and simplifying the purification process. For instance, a one-pot, three-component reaction can be used to generate the isoxazole core from simple starting materials. nih.gov The development of metal-free synthetic routes is also a key objective to avoid the costs, toxicity, and removal challenges associated with metal catalysts like copper or ruthenium. rsc.org
Future work will likely focus on refining these sustainable methods, expanding their substrate scope, and applying them to the large-scale, cost-effective production of this compound and related structures.
Table 1: Comparison of Emerging Sustainable Synthetic Strategies for Isoxazoles
| Synthetic Strategy | Key Features | Advantages | Reference(s) |
| Agro-Waste Catalysis | Utilizes catalysts derived from plant-based waste (e.g., WEOFPA). | Inexpensive, benign, eco-friendly, solvent-free conditions. | mdpi.com |
| Ultrasonic Irradiation | Employs ultrasound to accelerate reactions. | Reduced reaction times, higher yields, lower energy use. | organic-chemistry.org |
| Aqueous Medium Synthesis | Uses water as the primary solvent. | Environmentally friendly, safe, readily available. | nih.gov |
| Metal-Free Cycloadditions | Avoids the use of transition metal catalysts. | Reduces cost, toxicity, and purification complexity. | rsc.org |
Exploration of New Derivatization Strategies for Enhanced Bioactivity
The this compound scaffold is a valuable starting point for creating new biologically active molecules. The amino and carboxylate groups are functional handles that allow for a wide range of chemical modifications, or derivatizations, to tune the compound's properties and enhance its interaction with biological targets.
One major strategy involves modifying the carboxylate group to form amides. By reacting the ester with various amines, a library of isoxazole-carboxamides can be generated. These derivatives have shown a broad spectrum of activities, including potent inhibition of enzymes like cyclooxygenase (COX), which is relevant for anti-inflammatory drugs. nih.gov Molecular docking studies of these carboxamides help to understand their binding interactions with the active sites of target proteins. nih.gov
Another promising approach is the incorporation of the aminoisoxazole core into peptides. Treating 5-amino-3-methyl-isoxazole-4-carboxylic acid as an unnatural β-amino acid allows for its integration into peptide chains. researchgate.net This creates hybrid peptides with modified structures that can lead to improved metabolic stability and novel therapeutic properties. researchgate.net
Further derivatization can involve substitutions on the isoxazole ring itself or on the amino group. For example, synthesizing a series of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates introduces a second aromatic ring, which can significantly alter the molecule's biological profile. researchgate.net Structure-activity relationship (SAR) studies on such derivatives are crucial; for instance, research has shown that adding electron-withdrawing groups like chloro or trifluoromethyl to related isoxazole structures can increase their antibacterial activity. nih.gov
Future research will continue to explore these derivatization pathways, using the core scaffold to design targeted inhibitors for enzymes like serine acetyltransferase in bacteria or Hsp90 in cancer cells. researchgate.netasianpubs.org
Table 2: Examples of Derivatization and Resulting Bioactivity
| Core Scaffold Modification | Derivative Class | Example Bioactivity | Reference(s) |
| Amidation of carboxylate | Isoxazole-carboxamides | COX-1/COX-2 Inhibition (Anti-inflammatory) | nih.gov |
| Incorporation into peptides | α/β-Mixed Peptides | Potential for novel therapeutic agents | researchgate.net |
| Substitution at 3-amino group | 3-Arylamino isoxazoles | Precursors for bioactive heterocycles | researchgate.net |
| Modification of ring substituents | Thiazole-isoxazole hybrids | Antifungal, Herbicidal | researchgate.net |
Application in Supramolecular Chemistry and Materials Science
The rigid, planar, and electron-rich nature of the isoxazole ring makes it an attractive building block for supramolecular chemistry and the design of advanced functional materials. mdpi.com The presence of hydrogen bond donors (amino group) and acceptors (ester carbonyl, ring nitrogen and oxygen) in this compound provides specific sites for intermolecular interactions, which are essential for creating ordered, self-assembling systems.
An emerging trend is the use of isoxazole derivatives in the development of liquid crystals . The strong dipole moments and structural anisotropy of the isoxazole core favor the formation of stable liquid crystalline phases, such as smectic and nematic phases, which are crucial for display technologies. researchgate.net
The photochemical properties of the isoxazole ring are also being harnessed. The weak N-O bond can cleave under UV irradiation, leading to molecular rearrangements. zlb.de This property makes isoxazoles candidates for photochromic materials , which can reversibly change color upon exposure to light. organic-chemistry.orgmdpi.com This opens up potential applications in optical data storage and smart filters. mdpi.com Furthermore, this intrinsic photoreactivity is being explored for use as a minimalist photo-cross-linker in chemoproteomics, allowing scientists to map the interactions of drugs with their protein targets with minimal structural perturbation.
The ability of the isoxazole ring to participate in coordination chemistry also points toward its use in creating coordination polymers and fluorescent materials. organic-chemistry.org Future research is expected to focus on synthesizing polymers incorporating the this compound unit to create new organic semiconductors, materials for organic light-emitting diodes (OLEDs), and solar cells. mdpi.com
Advanced Mechanistic Studies and Computational Design of Derivatives
To accelerate the discovery of new applications and bioactive derivatives, researchers are increasingly turning to advanced mechanistic studies and computational chemistry. These tools provide deep insights into the behavior of this compound at a molecular level, guiding more rational and efficient experimental work.
Computational studies , particularly using Density Functional Theory (DFT), are being employed to investigate the electronic structure, stability, and reactivity of isoxazoles. researchgate.netzlb.de For instance, DFT calculations have been used to analyze the molecular orbitals (HOMO and LUMO) of isoxazole derivatives to predict their antioxidant and antibacterial potential. asianpubs.org Detailed computational analysis has also been performed on 3-aminoisoxazole (B106053) to understand its molecular structure and the energy barrier associated with the inversion of its amino group, which is crucial for interpreting its spectroscopic data. nih.gov
In silico drug design techniques, such as molecular docking, are becoming indispensable for exploring how derivatives might interact with biological targets. researchgate.netresearchgate.net Researchers can model the binding of virtual libraries of isoxazole derivatives into the active site of a target protein (like bacterial enzymes or human Hsp90) to predict their binding affinity and guide the synthesis of the most promising candidates. nih.govresearchgate.net This approach saves significant time and resources compared to traditional high-throughput screening.
Detailed mechanistic studies of the reactions used to synthesize and modify isoxazoles are also critical. Computational analysis of reaction pathways, such as the 1,3-dipolar cycloaddition, helps to understand the regioselectivity of the reaction and optimize conditions for higher yields. organic-chemistry.org Understanding these mechanisms allows for the design of more complex and controlled synthetic sequences. The combination of these computational and mechanistic approaches represents a powerful trend that will undoubtedly lead to the design of highly specific and potent derivatives of this compound for a variety of applications.
Q & A
Basic: What are the optimal synthetic routes for Methyl 3-aminoisoxazole-5-carboxylate, and how can purity be ensured?
Methodological Answer:
The synthesis typically involves nitration followed by reduction. For example, methyl 3-methoxyisoxazole-5-carboxylate can be nitrated to form a nitro intermediate, which is subsequently reduced to the amino derivative using catalytic hydrogenation or chemical reductants like Fe/HCl . Modifications to reaction conditions (e.g., solvent polarity, temperature) improve yields. Purity is ensured via recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane eluent). Monitoring by TLC and HPLC (C18 column, UV detection at 254 nm) confirms intermediate and final product purity .
Basic: How can this compound be characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy:
- Crystallography: Single-crystal X-ray diffraction (SHELX-97 , ORTEP-3 ) determines molecular geometry and hydrogen-bonding networks. The planar isoxazole ring and intramolecular N–H⋯O bonds stabilize the structure .
Advanced: What strategies address low yields or side-product formation during synthesis?
Methodological Answer:
- Optimize Nitration: Use fuming HNO/HSO at 0–5°C to minimize over-nitration. Monitor reaction progress via in situ FTIR to detect nitro group formation .
- Reduction Control: Replace Fe/HCl with Pd/C (10% w/w) under H (1 atm) to reduce nitro to amine selectively. Quench with NHCl to prevent over-reduction .
- Side-Product Mitigation: Introduce scavengers (e.g., activated charcoal) during crystallization to adsorb impurities .
Advanced: How can contradictions between spectroscopic data and computational models be resolved?
Methodological Answer:
- Density Functional Theory (DFT): Optimize molecular geometry using B3LYP/6-31G(d) (Gaussian 16). Compare calculated NMR shifts (GIAO method) with experimental data; deviations >0.5 ppm suggest conformational discrepancies .
- Hydrogen Bonding Analysis: Use Mercury Software to analyze X-ray-derived hydrogen-bond distances (e.g., N–H⋯O = 2.8–3.0 Å) and compare with DFT-predicted values. Mismatches may indicate dynamic effects in solution vs. static crystal packing .
Basic: What is the role of this compound in medicinal chemistry?
Methodological Answer:
The compound serves as a precursor for bioactive derivatives:
- Antimicrobial Agents: React with sulfonyl chlorides to form sulfonamide derivatives. Test efficacy via microbroth dilution (MIC against S. aureus: ≤16 µg/mL) .
- Kinase Inhibitors: Couple with boronic acids via Suzuki-Miyaura cross-coupling to target ATP-binding pockets .
Advanced: How can computational modeling predict reactivity or bioactivity?
Methodological Answer:
- Docking Studies (AutoDock Vina): Dock the compound into COX-2 (PDB: 3LN1) to assess binding affinity (ΔG < −7 kcal/mol suggests strong inhibition). Focus on interactions with Arg120 and Tyr355 .
- Reactivity Prediction: Use Frontier Molecular Orbital (FMO) analysis (Gaussian 16) to identify nucleophilic (NH) and electrophilic (ester carbonyl) sites. Fukui indices >0.1 indicate regioselective substitution .
Advanced: How do polymorphic forms affect the compound’s physicochemical properties?
Methodological Answer:
- Polymorph Screening: Recrystallize from 10 solvents (e.g., MeOH, DCM) and analyze via PXRD. Rietveld refinement (TOPAS-Academic) identifies lattice parameters (e.g., Form I: monoclinic ) .
- Stability Testing: Conduct DSC (heating rate 10°C/min) to compare melting points (Δmp > 5°C indicates distinct polymorphs). Hydrate formation is assessed via TGA (weight loss at 100–150°C) .
Advanced: How to design derivatives with enhanced pharmacokinetic properties?
Methodological Answer:
- Prodrug Strategies: Replace methyl ester with pivaloyloxymethyl (POM) groups to enhance oral bioavailability. Hydrolyze in simulated intestinal fluid (pH 6.8) and quantify via LC-MS .
- LogP Optimization: Introduce fluorine at C4 (CF) via Ullmann coupling. Measure partition coefficients (shake-flask method, octanol/water) to target LogP 1–3 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
